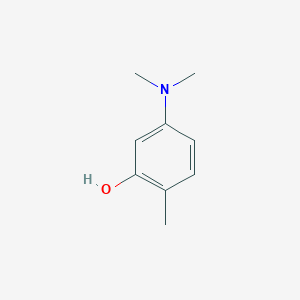

5-(Dimethylamino)-2-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56140-38-6 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-(dimethylamino)-2-methylphenol |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-8(10(2)3)6-9(7)11/h4-6,11H,1-3H3 |

InChI Key |

WSDWYMFNPPZSJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)C)O |

Origin of Product |

United States |

Synthesis Methodologies and Chemical Transformations of 5 Dimethylamino 2 Methylphenol and Its Direct Analogues

Direct Synthetic Routes to the Core Compound

The synthesis of aminomethylated phenols, which are structural isomers and analogues of the target compound, is predominantly achieved through aminomethylation reactions, most notably the Mannich reaction.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a substrate. In the context of phenols, the reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho or para positions relative to the hydroxyl group. This reaction is fundamental for synthesizing a variety of phenolic Mannich bases.

The condensation of a phenol (B47542) with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610), is a classic method for producing aminomethylated phenols. The reaction proceeds through the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from dimethylamine and formaldehyde. The electron-rich phenol then attacks the iminium ion via electrophilic aromatic substitution to yield the corresponding Mannich base.

While a direct Mannich reaction on a simple phenol or cresol does not yield 5-(dimethylamino)-2-methylphenol, the reaction applied to various phenolic precursors produces a range of structural analogues. For instance, the reaction has been successfully applied to phenol, m-cresol, eugenol, and various p-alkylphenols to create the corresponding Mannich bases. brunel.ac.ukbrunel.ac.uk Depending on the stoichiometry of the reactants, mono-, di-, and even tri-substituted products can be formed. acs.org For example, using excess formaldehyde and a strong secondary amine with phenol or m-cresol can lead to the formation of tris-(dimethylaminomethyl) derivatives. brunel.ac.uk A patented method describes the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol (B167129) by reacting phenol and an aqueous solution of dimethylamine with paraformaldehyde, which depolymerizes in situ. google.com

The reaction with m-cresol, a structural isomer of the target compound's phenolic core, yields aminomethylation at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6), as these are activated for electrophilic substitution. acs.orgresearchgate.net

| Phenolic Substrate | Amine | Aldehyde | Primary Product(s) |

|---|---|---|---|

| Phenol | Dimethylamine | Formaldehyde | 2-[(Dimethylamino)methyl]phenol and 2,6-Bis[(dimethylamino)methyl]phenol |

| p-Cresol (B1678582) | Morpholine | Formaldehyde | 2,6-Bis(morpholinomethyl)-p-cresol |

| m-Cresol | Dimethylamine | Formaldehyde | 2,4,6-Tris(dimethylaminomethyl)-m-cresol |

| Hydroquinone | Diethylamine | Formaldehyde | 2,5-Bis(diethylaminomethyl)hydroquinone |

The outcome of the Mannich reaction is highly dependent on the specific conditions employed. Factors such as temperature, solvent, catalysts, and the molar ratio of reactants can significantly influence the yield and the selectivity towards mono- or poly-substituted products.

Temperature: Reaction temperatures can range from room temperature to reflux conditions. nih.gov Higher temperatures often favor the formation of more substituted products and can lead to the formation of benzoxazines, particularly when primary amines are used. researchgate.net For the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol, the reaction temperature is maintained between 30-100°C for 1 to 4 hours. google.com

Solvents: Ethanol is a commonly used solvent for Mannich reactions involving phenols, often under reflux conditions. nih.govmdpi.com However, reactions can also be performed in aqueous solutions or even without a solvent. The choice of solvent can affect reaction rates and product purity.

Catalysts: While the Mannich reaction can proceed without a catalyst, particularly with reactive substrates like phenols, acid or base catalysis is often employed. The reaction is typically carried out with the hydrochloride salt of the amine, which maintains acidic conditions. oarjbp.com Recent research has also explored the use of metal catalysts. For instance, a method for producing 2-[(dimethylamino)methyl]phenol utilizes a copper(I) chloride catalyst, which was found to increase the selectivity and yield of the desired product while allowing for a lower reaction temperature (around 50°C). google.com

An alternative to the traditional three-component Mannich reaction is the use of pre-formed aminomethylating agents, such as bis(dialkylamino)methanes. N,N,N',N'-tetramethylmethylenediamine, also known as bis(dimethylamino)methane, serves as a source for both the formaldehyde and dimethylamine moieties.

This approach has been shown to be an effective method for the aminomethylation of various compounds, including chlorophyll a derivatives. worldscientific.com A key advantage of using bis(dimethylamino)methane is that it can offer higher selectivity. In the synthesis of 2-[(dimethylamino)methyl]phenol from phenol, using N,N,N',N'-tetramethylmethylenediamine in the absence of solvent was found to produce the mono-substituted product with high yield and selectivity, reducing the formation of the di-substituted by-product, 2,6-bis[(dimethylamino)methyl]phenol. google.com The reaction is effectively catalyzed by copper(I) chloride at moderate temperatures. google.com

Mannich Reaction-Based Syntheses

Synthetic Routes to Key Derivatives and Analogues

Derivatives of aminophenols are often synthesized to modify their chemical and biological properties. A primary method for derivatization is the formation of Schiff bases from the amino group.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govajrconline.org Aminophenols are excellent precursors for Schiff base synthesis, providing a versatile platform for creating a wide range of derivatives. The resulting Schiff bases are valuable ligands in coordination chemistry and are explored for various biological applications. ajrconline.org

The synthesis generally involves reacting the aminophenol with a suitable aldehyde in a solvent, such as ethanol, often under reflux conditions. ajrconline.org The reaction can be catalyzed by either an acid or a base. ajrconline.org For example, 2-Amino-5-methylphenol, a direct precursor analogue to the target compound's core structure, is used in the synthesis of tridentate Schiff base ligands and phenoxy-imine catalysts. sigmaaldrich.com

The table below summarizes various synthetic conditions for the formation of Schiff bases from different aminophenols and aldehydes, highlighting the versatility of this reaction.

| Aminophenol Reactant | Aldehyde/Ketone Reactant | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminophenol (B121084) | Salicylaldehyde | Ethanol | Reflux, 3-4 hours, 90°C | Not specified | ajrconline.org |

| 4-Aminophenol | 4-N,N-Dimethylaminobenzaldehyde | Ethanol | Reflux | High | nih.gov |

| 2-Amino-4-chlorophenol | N-(2-(4-bromophenyl)-3-(dimethylamino)-allylidene)-N-methylmethanaminium perchlorate | Ethanol | Reflux, 12 hours, with Triethylamine (B128534) | 92% | rsc.org |

| 2-Aminophenol | Isovanillin | Not specified (Microwave) | Microwave irradiation | Excellent | nih.gov |

| Aniline (B41778) | 3-Hydroxy-4-methoxybenzaldehyde | Methanol (B129727) | Reflux, 8 hours, 80°C, followed by NaBH4 reduction | Not specified | mdpi.com |

| 2-Amino-5-methylphenol | 3-(Chloromethyl)-9-ethyl-9H-carbazole | Not specified | Reflux, 5 hours, acidic condition | Not specified | globalresearchonline.net |

Reduction of Schiff Bases to Secondary Amines

The synthesis of secondary amines through the reduction of Schiff bases is a fundamental transformation in organic chemistry. This method is particularly relevant for producing analogues of this compound. The process typically involves a two-step sequence: the condensation of a primary amine with an aldehyde to form a Schiff base (imine), followed by the reduction of the carbon-nitrogen double bond.

A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). mdpi.com Its selectivity is a key advantage, as it reduces the imine group without affecting other potentially reducible functional groups that might be present in the molecule. mdpi.com For instance, secondary amines such as 2-methoxy-5-((phenylamino)methyl)phenol have been synthesized by first condensing a primary amine like aniline with 3-hydroxy-4-methoxybenzaldehyde. mdpi.com The resulting Schiff base is then reduced, typically in a mixed solvent system like methanol and dichloromethane at room temperature. mdpi.com This approach is a reliable route for preparing various secondary amines derived from phenolic aldehydes. mdpi.comsemanticscholar.org

The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. The subsequent reduction with sodium borohydride involves the transfer of a hydride ion to the imine carbon, which, after workup, yields the secondary amine.

Table 1: Representative Reduction of a Schiff Base to a Secondary Amine

| Reactants | Reducing Agent | Solvent | Temperature | Product | Reference |

|---|

Acrylate (B77674) Derivatization for Polymer Applications

The phenolic hydroxyl group of this compound and its analogues can be functionalized to introduce new properties for specific applications, such as polymerization. One such modification is acrylate derivatization, which transforms the phenol into a polymerizable monomer.

This transformation is typically achieved by reacting the phenol with an acrylic acid derivative, such as acryloyl chloride or an alkyl acrylate, through a process like transesterification. For example, N,N-dimethylaminoethyl acrylate can be produced via an ester exchange reaction between an alkyl acrylate (e.g., methyl acrylate) and N,N-dimethylaminoethanol. google.com A similar principle can be applied to phenolic compounds. The reaction involves the nucleophilic attack of the phenoxide ion on the carbonyl carbon of the acrylate source. This process often requires a catalyst and may involve the use of inhibitors to prevent premature polymerization of the acrylate product.

The resulting acrylate-derivatized phenol combines the properties of the aromatic amine with the reactivity of the acrylate group, making it a valuable monomer for creating functional polymers. These polymers can have applications in various fields, including coatings, adhesives, and specialty materials.

Catalytic Aspects in Synthetic Procedures

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.

Acid Catalysis in Condensation Reactions

Acid catalysis is frequently employed in condensation reactions involving phenols. mdpi.com In the context of synthesizing precursors or derivatives of this compound, acids can activate reactants and facilitate key bond-forming steps. For example, the condensation of phenols with aldehydes, a crucial step in forming various phenolic resins and intermediates, is often catalyzed by acids. researchgate.net

The mechanism typically involves the protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the electron-rich aromatic ring of the phenol. The reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of hydroxymethylphenols, which can further react to form larger oligomers or polymers. researchgate.net The choice of acid catalyst, whether mineral or organic, can influence the reaction rate and the distribution of products. mdpi.com

Copper (I) Chloride Catalysis in Aminomethylation

Aminomethylation, also known as the Mannich reaction, is a key method for introducing an aminomethyl group onto a phenol. This reaction is fundamental for the synthesis of compounds like this compound. The use of a copper(I) chloride (CuCl) catalyst has been shown to be effective in the aminomethylation of phenol with N,N,N',N'-tetramethylmethylenediamine. google.com

This catalytic method offers several advantages, including increased selectivity and higher yields of the desired monosubstituted product, 2-[(dimethylamino)methyl]phenol, while operating at a reduced temperature of around 50°C. google.com The proposed reaction involves the interaction of phenol with the aminomethylating agent in the presence of the CuCl catalyst. google.com A related method using a Cu(II) catalyst has been developed for the ortho-selective aminomethylation of phenols through a cross-dehydrogenative coupling (CDC) process, which proceeds via a proposed radical mechanism. nih.gov

Table 2: Copper-Catalyzed Aminomethylation of Phenol

| Phenol | Aminomethylating Agent | Catalyst | Temperature | Key Advantages | Reference |

|---|---|---|---|---|---|

| Phenol | N,N,N',N'-tetramethylmethylenediamine | Copper (I) Chloride | ~50°C | Increased selectivity, higher yield, lower temperature | google.com |

Optimization of Synthetic Pathways for Research Scale

Optimizing synthetic pathways on a research scale is crucial for efficiently producing target molecules like this compound for further study. Optimization focuses on maximizing yield, ensuring high purity, and simplifying the experimental procedure.

For the aminomethylation route, optimization involves fine-tuning the molar ratios of the reactants and the catalyst. For instance, in the CuCl-catalyzed synthesis of 2-[(dimethylamino)methyl]phenol, a specific molar ratio of phenol:N,N,N',N'-tetramethylmethylenediamine:CuCl of 10:(10-11):(0.2-0.4) was identified to maximize the yield (92-100%) and selectivity, minimizing the formation of the disubstituted byproduct. google.com Reaction parameters such as temperature and time are also critical; running the reaction at 50°C for 3.5-4.5 hours proved optimal. google.com

When considering multi-step syntheses, such as the Schiff base reduction pathway, optimization involves ensuring high conversion in each step. The choice of a selective reducing agent like NaBH₄ is a key optimization parameter, as it avoids complex purification steps by not affecting other functional groups. mdpi.com Furthermore, simplifying the workup procedure, for example, by choosing solvents that are easily removed under vacuum, contributes to an efficient research-scale synthesis. semanticscholar.org Scalability is also a consideration; reactions that are easily scalable, such as some cross-dehydrogenative couplings, are advantageous for producing larger quantities of material for extensive research. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For this compound, ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the dimethylamino group protons, and the hydroxyl proton. The electron-donating effects of the hydroxyl, methyl, and dimethylamino groups influence the chemical shifts of the aromatic protons.

The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at C4, situated between the methyl and dimethylamino groups, is expected to be a doublet. The proton at C6, adjacent to the hydroxyl group, would likely appear as a doublet as well. The proton at C3, positioned between the hydroxyl and dimethylamino groups, would be expected to show as a doublet of doublets.

The methyl group attached to the aromatic ring would produce a singlet signal, typically in the upfield region of the aromatic spectrum. The six protons of the dimethylamino group would also give rise to a singlet, with its chemical shift influenced by the nitrogen atom. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H (C3) | 6.1-6.3 | dd |

| Ar-H (C4) | 6.6-6.8 | d |

| Ar-H (C6) | 6.9-7.1 | d |

| -CH ₃ | 2.1-2.3 | s |

| -N(CH ₃)₂ | 2.8-3.0 | s |

| -OH | Variable | br s |

Note: These are predicted values. Actual experimental values may vary. d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum for this compound would show nine distinct signals, corresponding to the seven carbon atoms of the substituted ring and the two carbons of the dimethylamino group. The chemical shifts are influenced by the nature of the substituents. The carbon atom bearing the hydroxyl group (C1) and the one bearing the dimethylamino group (C5) would be significantly affected. The quaternary carbons (C1, C2, and C5) would be identifiable by their lack of signal in a DEPT-135 experiment.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C 1 (-OH) | 155-158 |

| C 2 (-CH₃) | 120-123 |

| C 3 | 105-108 |

| C 4 | 115-118 |

| C 5 (-N(CH₃)₂) | 150-153 |

| C 6 | 128-131 |

| -C H₃ | 15-18 |

| -N(C H₃)₂ | 40-43 |

Note: These are predicted values. Actual experimental values may vary.

Correlation Spectroscopy (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons on adjacent carbons (H3 with H4, and H3 with H2, if resolved). This would help in definitively assigning the signals for the aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. hpc-standards.com It would show correlations between the signals of H3, H4, and H6 and the signals of C3, C4, and C6, respectively. It would also link the methyl proton signal to the methyl carbon signal and the dimethylamino proton signals to the dimethylamino carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-N stretching vibration of the aromatic amine would be observed in the 1360-1250 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ range. The in-plane and out-of-plane C-H bending vibrations would provide further information about the substitution pattern of the benzene ring.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (phenolic) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (-CH₃, -N(CH₃)₂) | 2850-3000 |

| Aromatic C=C stretch | 1450-1600 |

| C-N stretch (aromatic amine) | 1250-1360 |

| C-O stretch (phenol) | 1180-1260 |

| Aromatic C-H out-of-plane bending | 750-900 |

Note: These are expected frequency ranges. Actual experimental values may vary.

Raman Spectroscopy Applications (if available for direct analogues)

For analogous compounds like p-aminophenol, Raman spectroscopy has been used to study its radical cations and vibrational modes. hmdb.canih.gov For this compound, Raman spectroscopy could be employed to study the effects of the substituents on the aromatic ring's vibrational modes and to gain further insight into the molecular structure.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule. The presence of a phenol ring, a hydroxyl group (-OH), and a dimethylamino group (-N(CH₃)₂) in this compound gives rise to characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by electronic transitions involving the π-electron system of the benzene ring and the non-bonding (n) electrons on the oxygen and nitrogen atoms. The primary transitions observed are π → π* and n → π*.

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The presence of both an electron-donating hydroxyl group and a powerful electron-donating dimethylamino group extends the conjugation and lowers the energy gap for this transition, shifting the absorption to longer wavelengths compared to unsubstituted benzene. Aromatic compounds commonly display several bands from these transitions.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the lone pairs of the oxygen (in the -OH group) or nitrogen (in the -N(CH₃)₂ group) to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths.

The interplay of these functional groups results in an intramolecular charge-transfer (ICT) character for the lowest energy absorption band, where electron density shifts from the electron-donating amino and hydroxyl groups towards the aromatic ring upon electronic excitation. researchgate.net

Solvatochromism and Solvent Effects on Absorption Maxima

Solvatochromism describes the shift in the position of a compound's absorption maxima (λ_max) in response to a change in solvent polarity. This phenomenon provides valuable information about the solute-solvent interactions and the change in the dipole moment of the molecule between its ground and excited states. researchgate.net For push-pull molecules like this compound, which possess electron-donating (-OH, -N(CH₃)₂) and accepting (phenyl ring) moieties, the effects of solvent polarity are particularly pronounced.

In general, compounds that are more polar in the excited state than in the ground state exhibit a positive solvatochromism (bathochromic or red shift) in their ICT band as solvent polarity increases. This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.

The absorption properties of similar push-pull compounds have been investigated in solvents of varying polarities. researchgate.net For this compound, one would expect a significant red shift in λ_max when moving from a nonpolar solvent like n-hexane to a polar aprotic solvent like DMSO, and further shifts in polar protic solvents like ethanol or water due to hydrogen bonding interactions with the hydroxyl and amino groups.

Table 1: Expected Solvatochromic Shifts in UV-Vis Absorption Maxima for this compound (Note: The following data is illustrative, based on the typical behavior of structurally similar compounds.)

| Solvent | Polarity (ET(30)) | Expected λ_max (nm) | Type of Shift |

| n-Hexane | 30.9 | ~389 | - |

| Chloroform | 39.1 | ~395 | Bathochromic |

| Acetonitrile | 45.6 | ~410 | Bathochromic |

| Ethanol | 51.9 | ~415 | Bathochromic |

| DMSO | 45.1 | ~420 | Bathochromic |

Data compiled based on principles discussed in solvatochromism studies of related molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides critical information on the molecular weight and structural features of a compound through ionization and analysis of fragment ions. The nominal molecular weight of this compound (C₉H₁₃NO) is 151.20 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 151. The fragmentation pattern is predictable based on the functional groups present:

Loss of a Methyl Group: A very common fragmentation for N,N-dimethylanilines is the loss of a methyl radical (•CH₃) to form a stable iminium cation. This would produce a prominent peak at m/z 136 ([M-15]⁺).

Benzylic Cleavage: Cleavage of the methyl group attached to the ring (at the C2 position) can also occur, though it is often less favored than cleavage from the heteroatom.

Loss of CO: Phenolic compounds can undergo rearrangement and lose a molecule of carbon monoxide (CO), which would lead to a fragment at m/z 123 ([M-28]⁺).

Ring Fragmentation: Further fragmentation of the aromatic ring can lead to smaller charged species.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 151 | Molecular Ion | [C₉H₁₃NO]⁺ | Parent ion peak. |

| 136 | [M - CH₃]⁺ | [C₈H₁₀NO]⁺ | Loss of a methyl radical from the dimethylamino group; likely the base peak. |

| 107 | [C₇H₉N]⁺ | [C₇H₉N]⁺ | Potential fragment resulting from complex rearrangement. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, common in aromatic compounds. |

Predictions are based on established fragmentation patterns for substituted anilines and phenols. nist.govchemicalbook.com

X-ray Diffraction (XRD) Studies for Solid-State Structure

While a specific crystal structure for this compound has not been reported, analysis of closely related substituted aminophenol derivatives allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

Crystal Structure Determination

Based on analogous small organic molecules, this compound is expected to crystallize in a common centrosymmetric space group, such as monoclinic P2₁/c or orthorhombic Pbca. The unit cell would contain multiple molecules (typically Z=4 or 8) related by symmetry operations. The precise bond lengths and angles would conform to standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms.

Table 3: Typical Crystallographic Parameters for a Structurally Similar Aminophenol Derivative (Data from an analogous compound: 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol) nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (similar structures can be P2₁/c) |

| a (Å) | 8.1986 (4) |

| b (Å) | 9.7128 (4) |

| c (Å) | 24.4172 (12) |

| V (ų) | 1944.38 (16) |

| Z | 4 |

Intermolecular Interactions in Crystal Packing (e.g., C-H...π, Hydrogen Bonding)

The crystal packing is governed by a network of non-covalent interactions, which are crucial for the stability of the solid-state structure. rsc.org

C-H...π Interactions: Weaker C-H...π interactions are also expected to play a role in the three-dimensional architecture. In these interactions, the C-H bonds of the methyl groups (both on the ring and the amino group) can act as weak donors to the electron-rich π-system of an adjacent aromatic ring. Crystal structures of similar molecules confirm the presence of these interactions, contributing to the formation of a 3D network. nih.govresearchgate.net

π-π Stacking: Depending on the molecular conformation, offset face-to-face or edge-to-face π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the crystal packing, often with inter-planar distances of around 3.5 Å. mdpi.comnih.gov

Table 4: Representative Intermolecular Interaction Geometries from Analogous Structures

| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Reference |

| Hydrogen Bond | O—H···N | ~2.6 | ~1.8 | ~160 | nih.gov |

| C-H...π | C—H···Cg | ~3.5 | ~2.8 | ~140 | nih.govresearchgate.net |

(D = Donor atom, A = Acceptor atom/group, Cg = centroid of π-ring. Values are typical and based on analogous structures.)

Despite a comprehensive search for scientific literature and crystallographic data, no specific experimental or theoretical studies detailing the solid-state structure, dihedral angles, and molecular planarity of the chemical compound this compound could be located.

Information on related but distinct molecules, such as Schiff base derivatives and diethylamino analogues, is available. However, the specific conformational parameters for this compound have not been reported in the accessed scientific literature. Therefore, the requested section on "Advanced Spectroscopic Characterization and Structural Elucidation" focusing on the dihedral angles and molecular planarity in the solid state for this particular compound cannot be provided at this time.

Advanced Spectroscopic Characterization and Structural Elucidation

Dihedral Angles and Molecular Planarity in Solid State

No crystallographic or detailed structural data for 5-(Dimethylamino)-2-methylphenol is currently available in published literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds similar to 5-(Dimethylamino)-2-methylphenol, DFT is a commonly employed method to predict molecular structure and properties. imist.maresearchgate.netnih.gov

Geometry Optimization and Molecular Conformations

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. This process would reveal the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. For other phenolic compounds, studies have successfully used DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to determine their optimized geometries. imist.ma However, specific conformational analysis and optimized parameters for this compound are not documented.

Energy Minimization and Conformational Stability Analysis

Once different possible conformations of a molecule are identified, energy minimization calculations are performed to determine their relative stabilities. This analysis would identify the global minimum energy conformer of this compound, which is the most likely to be observed experimentally. Such studies on related molecules help in understanding how different substituent groups influence conformational preferences and stability. researchgate.net

Molecular Orbital Analysis

The electronic properties and reactivity of a molecule are often described by its frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies and shapes of these orbitals are crucial for predicting how a molecule will interact with other species. For many organic molecules, the HOMO and LUMO distributions are calculated to understand their electronic behavior. karazin.uaresearchgate.netnih.gov For this compound, this analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.

Band Gap Energy (EGAP) and Chemical Reactivity Prediction

The energy difference between the HOMO and LUMO is known as the band gap energy (EGAP). A small band gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.gov For various substituted phenols and aminophenols, the band gap has been calculated to correlate with their reactivity and stability. researchgate.netnih.gov The specific EGAP for this compound, which would be a key indicator of its reactivity, remains to be calculated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Studies on similar molecules like p-aminophenol have used MEP analysis to identify the reactive centers. imist.ma For this compound, an MEP map would highlight the electrostatic potential around the hydroxyl, dimethylamino, and methyl-substituted phenyl ring, offering a visual guide to its chemical behavior.

Identification of Nucleophilic and Electrophilic Sites

Theoretical studies, particularly those employing methods like Density Functional Theory (DFT), are crucial for understanding the reactivity of this compound and its derivatives. The identification of nucleophilic and electrophilic sites within the molecule is fundamental to predicting its chemical behavior.

A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com In molecules, regions with high electron density, such as atoms with lone pairs or pi bonds, are typically nucleophilic. vaia.com Conversely, areas with lower electron density, often due to the presence of electronegative atoms, are electrophilic. vaia.comnih.gov

For Schiff base derivatives of 5-(diethylamino)-2-methylphenol, which are structurally similar to the dimethylamino counterpart, electrostatic potential (ESP) analysis reveals key reactive sites. The highest occupied molecular orbital (HOMO) is generally located near the nucleophilic portion of the molecule, while the lowest unoccupied molecular orbital (LUMO) is found near the electrophilic part. researchgate.net In these systems, electrophilic reactivity is often concentrated around the hydroxyl and any electron-withdrawing groups (like nitro groups) attached to the phenyl rings. researchgate.net The nucleophilic centers are more diffuse, with a higher concentration on hydrogen atoms. researchgate.net The sulfhydryl thiol (RSH) side chain of cysteine is a weak nucleophile that can be ionized to a more reactive nucleophilic thiolate (RS-). nih.gov

Charge Distribution Patterns

The distribution of electron charge within the this compound molecule is uneven, leading to a permanent dipole moment and influencing its reactivity and intermolecular interactions. Computational methods provide detailed insights into this charge distribution.

In a related compound, 2,5-dimethylphenol, calculations using the CHelpG method, which fits the electrostatic potential to atomic charges, illustrate the distribution of atomic charges on the anionic form of the molecule. researchgate.net This type of analysis helps in estimating the average charge per reactive site. researchgate.net For derivatives of 5-(diethylamino)-2-methylphenol, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are used to perform Natural Bond Orbital (NBO) analysis. researchgate.net This analysis elucidates intramolecular interactions and the delocalization of charge, which contributes to the molecule's stability. researchgate.net The resulting molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to nucleophilic and electrophilic sites, respectively. researchgate.net

Tautomerism and Proton Transfer Studies

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers, is a key feature of this compound and its derivatives, particularly Schiff bases. This process often involves the transfer of a proton.

Phenol-Imine and Keto-Amine Tautomeric Forms

Schiff bases derived from hydroxy-substituted aromatic aldehydes can exist in two main tautomeric forms: the phenol-imine (or enol-imine) form and the keto-amine form. researchgate.netresearchgate.net The phenol-imine form is characterized by a hydroxyl group (O-H) hydrogen-bonded to the imine nitrogen (N), while the keto-amine form features a ketone group (C=O) and a secondary amine (N-H) with a hydrogen bond between the amine hydrogen and the keto oxygen. researchgate.netresearchgate.net The interconversion between these forms occurs through an intramolecular proton transfer from the oxygen atom to the nitrogen atom. researchgate.net In many Schiff base derivatives of similar phenols, the enol-imine form is found to be the more stable tautomer in the solid state, as confirmed by X-ray diffraction and spectroscopic techniques. nih.govresearchgate.net

Solvent-Dependent Tautomeric Equilibrium

The equilibrium between the phenol-imine and keto-amine tautomers is often sensitive to the solvent environment. nih.govresearchgate.net The polarity of the solvent can influence the relative stability of the two forms. Computational studies, using models like the Polarizable Continuum Model (PCM), are employed to investigate the tautomeric equilibrium in different solvents. nih.govresearchgate.net For example, UV-vis spectroscopy of (E)-5-(diethylamino)-2-[(4-methylphenylimino)methyl]phenol in various organic solvents shows a dependence of the tautomeric equilibrium on the solvent type. nih.govresearchgate.net Generally, absorption bands below 400 nm are attributed to the enol form, while those above 400 nm are characteristic of the keto-amine form. researchgate.net Theoretical calculations support these experimental findings, showing that the relative energies of the tautomers change with the solvent. nih.govresearchgate.net

Intramolecular Hydrogen Bonding Effects on Tautomerism

Intramolecular hydrogen bonds play a critical role in the structure and tautomerism of these compounds. nih.govnih.gov In the phenol-imine form of Schiff bases, a strong O-H···N intramolecular hydrogen bond stabilizes the molecule, often forming a six-membered pseudo-ring (S(6) ring motif). researchgate.netnih.govdntb.gov.ua This hydrogen bond is a key factor in facilitating the proton transfer that leads to the keto-amine tautomer. nih.gov

The strength and geometry of this hydrogen bond can be influenced by substituents on the aromatic rings. nih.gov Computational studies on similar Schiff bases have shown that the E-enol-imine form is typically the most stable, existing in several low-energy, intramolecularly hydrogen-bonded conformations that are nearly isoenergetic. nih.gov The presence of this intramolecular hydrogen bond is a defining feature that impacts the electronic distribution, conformation, and ultimately the chemical and physical properties of the molecule. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules of this compound and its derivatives are arranged in a specific three-dimensional lattice, known as the crystal packing. This arrangement is governed by a variety of intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmq.edu.au By mapping properties onto this unique molecular surface, researchers can gain a comprehensive understanding of the crystal packing environment. The analysis involves generating the Hirshfeld surface by partitioning the crystal electron density into molecular fragments.

Key features mapped onto the surface include dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds and other strong interactions. nih.govnih.gov Blue regions signify contacts longer than the van der Waals radii, while white areas represent distances that are approximately the sum of the radii. nih.gov

A complementary tool is the 2D fingerprint plot, which summarizes all intermolecular interactions in the crystal. nih.gov This plot provides a quantitative breakdown of each type of contact. For phenolic compounds, common interactions include H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov For instance, in similar phenol (B47542) derivatives, H···H interactions often account for the largest portion of the surface area, followed by C···H and O···H interactions, highlighting their crucial role in stabilizing the crystal structure. nih.govnih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 43.8 |

| C···H/H···C | 26.7 |

| O···H/H···O | 6.6 |

| Cl···H/H···Cl | 12.4 |

| N···H/H···N | 3.8 |

Note: Data is illustrative and based on findings for a structurally related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, to demonstrate typical interaction contributions. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCI) are fundamental in determining the structure and function of molecular systems. nih.gov NCI analysis is a computational technique that helps in the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. nih.govmdpi.com The analysis is based on the electron density and its derivatives, particularly the reduced density gradient (RDG).

By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, distinct NCI regions can be identified.

Strong, attractive interactions (e.g., hydrogen bonds) are characterized by large negative values of sign(λ₂)ρ and low RDG.

Weak, attractive interactions (e.g., van der Waals forces) appear at sign(λ₂)ρ values close to zero.

Strong, repulsive interactions (e.g., steric clashes) are indicated by large positive values of sign(λ₂)ρ.

These interactions can be visualized as surfaces in a molecular structure, color-coded to represent the type and strength of the interaction, providing a clear picture of the forces governing the molecular conformation and packing. mdpi.com

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them essential for technologies like frequency conversion and optical switching. journaleras.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. dtic.mil The key parameters determining a molecule's NLO response are its polarizability (α) and hyperpolarizabilities (β, γ). dtic.milresearchgate.net

Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a critical indicator of a molecule's potential for second-order NLO applications, such as second-harmonic generation. journaleras.com Calculations are typically performed using a finite-field approach within a DFT framework. dtic.mil The magnitude of the total first hyperpolarizability (β_tot) is calculated from its individual tensor components.

For a molecule to have significant NLO activity, it often possesses a large β_tot value. This is typically achieved in molecules with a strong intramolecular charge transfer (ICT) character, resulting from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net In this compound, the dimethylamino group acts as a strong electron donor and the phenol ring acts as a π-system. The calculated β_tot value is often compared to that of a standard NLO material, such as urea (B33335), to gauge its potential. journaleras.com Values significantly larger than urea suggest a promising NLO candidate. journaleras.com

| Compound | Method | Dipole Moment (μ) [D] | Polarizability (α) [x 10-24 esu] | First Hyperpolarizability (β) [x 10-32 esu] |

|---|---|---|---|---|

| 5-(trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 3.2356 | 14.611 | 318.780 |

| Urea (Reference) | B3LYP | 1.671 | - | ~3.728 |

Note: Data is for an illustrative molecule, 5-(trifluoromethyl)pyridine-2-thiol, to demonstrate the scale of calculated NLO properties and comparison with urea. journaleras.com

Potential for Optoelectronic Applications

The potential of a molecule for optoelectronic applications is closely linked to its electronic and NLO properties. epa.gov A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator. researchgate.net A small HOMO-LUMO gap facilitates electron excitation and intramolecular charge transfer, which is a prerequisite for a large NLO response.

Computational studies that reveal a small energy gap alongside a large first hyperpolarizability (β) for this compound would strongly suggest its suitability for use in optoelectronic and photonic devices. epa.govacs.org The presence of a strong donor (dimethylamino) and an acceptor system within the molecule enhances these properties, making it a candidate for materials science research. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. rsc.orgaimspress.com It provides a chemical interpretation of the wavefunction in terms of Lewis-like structures, with localized bonds and lone pairs.

The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions. aimspress.com For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (donor) into the antibonding π* orbitals of the phenyl ring (acceptor). These interactions stabilize the molecule and are crucial for understanding its electronic structure and reactivity. The magnitude of the E(2) energy is proportional to the strength of the interaction; a larger E(2) value indicates a more significant charge delocalization. aimspress.com This analysis provides fundamental insights into the intramolecular charge transfer that underpins the molecule's NLO properties.

Thermodynamic Property Calculations

Computational chemistry allows for the accurate calculation of key thermodynamic properties, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). scielo.brpurdue.edu These calculations are typically performed using frequencies obtained from optimized molecular geometries. The Gibbs free energy is particularly important as it indicates the spontaneity of a reaction or the stability of a molecule under specific conditions. purdue.edukhanacademy.org

The standard Gibbs free energy of formation (ΔfG) can be calculated to assess the thermodynamic stability of a molecule. scielo.br A negative ΔG value suggests a spontaneous or thermodynamically favorable process. khanacademy.org By comparing the calculated Gibbs free energy of different isomers or conformers, the most stable structure can be identified. scielo.br These thermodynamic parameters are vital for understanding the chemical behavior and potential synthesis pathways of this compound.

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy (ΔH) | -187.78 | kJ/mol |

| Standard Entropy (ΔS) | 70.1 | J/(mol·K) |

| Standard Gibbs Free Energy (ΔG°) | -208.7 | kJ/mol |

Note: Data is illustrative, based on the decomposition of H₂O₂ at 298.15 K, to demonstrate the type of data obtained from thermodynamic calculations. libretexts.orglibretexts.org

Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 5-(dimethylamino)-2-methylphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating capabilities of the hydroxyl and dimethylamino groups. These reactions are generally rapid, and like other highly activated phenols and anilines, may even proceed without a catalyst. chemicalbook.comwikipedia.org

Detailed studies on the specific electrophilic substitution reactions of this compound are not extensively documented in publicly available literature. However, its reactivity can be predicted based on the behavior of analogous activated phenols. chemicalbook.comnih.gov

Nitration : The nitration of phenols is typically achieved using dilute nitric acid. chemicalbook.com Given the high activation of the ring, this compound is expected to be nitrated rapidly. However, strong nitrating agents like concentrated nitric acid could lead to oxidative decomposition and the formation of tarry by-products, a common issue with highly activated aromatic compounds. chemicalbook.com Milder, more regioselective nitrating conditions, such as using ammonium (B1175870) nitrate (B79036) with potassium bisulfate, could be employed to favor the formation of specific nitro derivatives. dergipark.org.tr

Sulfonation : Sulfonation can be readily accomplished, for instance, by treatment with concentrated sulfuric acid at room temperature. chemicalbook.com The reaction is often reversible, and the position of the sulfonic acid group can sometimes be influenced by reaction temperature.

Halogenation : Halogenation, particularly bromination, is expected to be extremely facile. Activated phenols and anilines can be halogenated multiple times, often without a Lewis acid catalyst, simply by using an aqueous solution of the halogen (e.g., bromine water). wikipedia.org For this compound, controlling the reaction to achieve mono-halogenation would likely require mild conditions and careful control of stoichiometry.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagent | Predicted Reactivity | Potential Products |

|---|---|---|---|

| Nitration | Dilute HNO₃ | High | Mono- and di-nitro derivatives |

| Sulfonation | Concentrated H₂SO₄ | High | Monosulfonic acid derivatives |

| Bromination | Br₂ in H₂O or CCl₄ | Very High | Mono-, di-, and tri-bromo derivatives |

| Chlorination | Cl₂ with Lewis Acid | High | Mono- and di-chloro derivatives |

Influence of Substituents on Regioselectivity

The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack. The hydroxyl, dimethylamino, and methyl groups are all ortho, para-directors.

Hydroxyl group (-OH) at C1 : Directs to positions 2, 4, 6.

Methyl group (-CH₃) at C2 : Directs to positions 1, 3, 5.

Dimethylamino group (-N(CH₃)₂) at C5 : Directs to positions 2, 4, 6.

The positions on the ring are influenced as follows:

Position 3 : Activated by the methyl group.

Position 4 : Strongly activated and para to the hydroxyl group, and ortho to the dimethylamino group.

Position 6 : Strongly activated and ortho to both the hydroxyl and dimethylamino groups.

The hydroxyl and dimethylamino groups are significantly stronger activating groups than the methyl group. Therefore, electrophilic substitution is overwhelmingly directed to the positions activated by them. The most probable sites for electrophilic attack are positions 4 and 6, which benefit from the strong, synergistic activation of both the hydroxyl and dimethylamino groups. Position 3 is only weakly activated by the adjacent methyl group and is meta to the powerful directing groups, making substitution at this site highly unlikely. The formation of specific isomers would depend on the steric bulk of the incoming electrophile and the reaction conditions. dergipark.org.tr

Oxidation Reactions

The presence of both a phenolic hydroxyl and an amino group makes the molecule particularly susceptible to oxidation.

Aminophenols can be oxidized to form quinone imines or benzoquinones. researchgate.netresearchgate.net The oxidation of p-aminophenols, for example, readily yields p-benzoquinone imines. rsc.org For this compound, oxidation would likely proceed to form a quinone-type structure. The exact product would depend on the oxidizing agent and reaction conditions. It is plausible that oxidation could lead to a derivative of p-benzoquinone, given the para relationship between the hydroxyl and dimethylamino groups if one considers the extended conjugation. The oxidation of similar aminophenol compounds often results in complex reactions, sometimes leading to polymerization. wikipedia.org

Due to the high electron density of the aromatic ring, this compound is expected to be highly sensitive to oxidizing agents. Even mild oxidizing agents may be sufficient to initiate a reaction. Exposure to atmospheric oxygen over time could lead to the formation of colored impurities, a characteristic feature of many anilines and phenols. wikipedia.org Strong oxidizing agents, such as chromic acid or potassium permanganate, would likely cause rapid degradation of the molecule, cleaving the aromatic ring or leading to extensive polymerization. wikipedia.org

Reduction Reactions

The aromatic ring of phenols and anilines is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple alkene. The reduction of the phenolic ring to a cyclohexanol (B46403) derivative typically requires more forceful conditions, such as high-pressure hydrogen gas in the presence of a rhodium or ruthenium catalyst.

Conversely, if a nitro group were introduced onto the ring via an electrophilic substitution reaction (as discussed in 5.1.1), it could be readily reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation using catalysts like platinum or palladium on carbon (Pt/C, Pd/C) or by using reducing agents like tin or iron in acidic media. acs.orgacs.org This nitro-to-amino conversion would yield a diamino-methylphenol derivative, further modifying the compound's chemical properties. The catalytic hydrogenation of nitrobenzene (B124822) to produce p-aminophenol is a well-established industrial process that proceeds through a phenylhydroxylamine intermediate. acs.orgacs.orgrsc.org A similar pathway would be expected for a nitrated derivative of this compound.

Reduction of Imine Groups (if derivatives) to Secondary Amines

Derivatives of this compound containing imine groups, also known as Schiff bases, can be readily reduced to form the corresponding secondary amines. This transformation is a cornerstone of synthetic chemistry for creating complex amine structures. A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). mdpi.com

The synthesis process typically involves two main steps. First, an imine derivative of this compound is formed through the condensation reaction with a primary amine. Following the formation of the imine, a subsequent reduction step is carried out. Sodium borohydride is a preferred reducing agent due to its selectivity; it efficiently reduces the imine double bond without affecting other potentially reducible groups that might be present on the aromatic ring. mdpi.com The reaction is generally performed in a suitable solvent system, such as methanol (B129727) or a mixture of methanol and dichloromethane, at room temperature. mdpi.com

This two-step, one-pot synthesis is an efficient route to novel secondary amines derived from this compound, which can serve as building blocks for more complex molecular architectures.

Table 1: General Reaction Scheme for Secondary Amine Synthesis

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Imine Formation | This compound derivative (aldehyde/ketone), Primary Amine | Methanol, Reflux | Imine (Schiff Base) |

| 2. Reduction | Imine (from Step 1) | Sodium Borohydride (NaBH₄), Methanol/Dichloromethane, Room Temperature | Secondary Amine |

Reduction of Nitroso Groups (if derivatives)

Nitroso derivatives of this compound can be converted to their corresponding amino compounds through reduction. A particularly relevant analogue is the reduction of 2-nitroso-5-diethylaminotoluene. The methodologies applied to this similar compound are instructive for the potential reduction of nitroso-derivatized this compound.

Catalytic hydrogenation is a prominent method for this transformation. google.com The process involves treating the molten nitroso derivative with hydrogen gas under pressure in the presence of a metal catalyst. google.com Palladium on a support material like alumina (B75360) or carbon has proven to be an effective catalyst for this reaction. google.com This method can be advantageous over others as it can be performed with a relatively small amount of catalyst and avoids the need for a solvent, directly reducing the molten starting material. google.com The reaction is typically conducted at elevated temperatures, though care must be taken to remain below the decomposition temperature of the nitroso compound. google.com

Table 2: Conditions for Catalytic Reduction of a Nitroso-Toluene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-nitroso-5-diethylaminotoluene | google.com |

| Catalyst | 5% Palladium on Alumina (or Carbon) | google.com |

| Temperature | Below 80°C (molten state) | google.com |

| Hydrogen Pressure | 50 to 1500 p.s.i. | google.com |

| Product | 2-amino-5-diethylaminotoluene | google.com |

Reactions Involving the Dimethylamino Moiety

The dimethylamino group of this compound and its derivatives can undergo specific reactions, including cleavage under certain conditions. One such reaction is hydrogenolysis, where the C-N bond of the aminomethyl group is cleaved by catalytic hydrogenation.

In a process designed for the ortho-methylation of hydroxyaromatic compounds, a Mannich base derivative, 5-acetamido-2-[(N,N-dimethylamino)-methyl]phenol, is subjected to catalytic hydrogenation. google.com This reaction is carried out in an alkaline medium, such as a potassium hydroxide (B78521) solution, using a palladium on carbon (Pd/C) catalyst. google.com Under hydrogen pressure and elevated temperatures, the (N,N-dimethylamino)methyl group is cleaved, and the adjacent position on the aromatic ring is methylated, yielding 5-amino-o-cresol. google.com This demonstrates a reaction where the dimethylamino moiety is removed to achieve a specific structural modification on the phenol (B47542) ring.

Table 3: Conditions for Hydrogenolysis of a Dimethylaminomethyl Group

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 5-acetamido-2-[(N,N-dimethylamino)methyl]phenol | google.com |

| Catalyst | Palladium on activated carbon (e.g., 3% Pd/C) | google.com |

| Solvent | 3N Potassium Hydroxide solution | google.com |

| Temperature | 70-80 °C | google.com |

| Hydrogen Pressure | ~60 psi | google.com |

| Product | 5-amino-o-cresol | google.com |

Derivatization for Functional Material Development (e.g., Acrylate (B77674) Esters)

The phenolic hydroxyl group of this compound provides a ready site for derivatization to produce functional materials. A key example is the synthesis of acrylate or methacrylate (B99206) esters, which are valuable monomers for polymerization.

A general and efficient process for producing such esters involves the direct dehydration reaction between a phenolic compound and acrylic or methacrylic acid. google.com This reaction is typically carried out in the presence of an acid catalyst, such as a mixture of boric acid and sulfuric acid, at a temperature of at least 110°C. google.com To facilitate the removal of water and drive the reaction to completion, a solvent that forms an azeotrope with water, like xylene, is often used. google.com Introducing air into the reaction system can also be beneficial. google.com This method allows for the synthesis of the corresponding acrylate ester of this compound, a monomer that could be used in the development of specialized polymers and functional materials.

Table 4: General Conditions for Phenyl Acrylate Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Reactants | Phenolic Compound, (Meth)acrylic Acid | google.com |

| Catalyst | Acid catalyst (e.g., Boric Acid, Sulfuric Acid) | google.com |

| Solvent | Xylene (for azeotropic dehydration) | google.com |

| Temperature | ≥ 110°C (e.g., 150°C) | google.com |

| Product | Phenyl (Meth)acrylate | google.com |

Applications in Advanced Chemical Synthesis and Materials Science

Polymer Chemistry Applications

Monomer in Polymer Synthesis

Specific studies detailing the use of this compound as a monomer in polymer synthesis are not readily found in the existing literature. However, aminomethylphenols as a chemical class are known to be utilized as monomers in the creation of plastics and various types of rubbers. These compounds can be incorporated into polymer chains to impart specific properties to the resulting material. The presence of both a hydroxyl (-OH) and a dimethylamino (-N(CH₃)₂) group on the phenol (B47542) ring suggests that this compound could potentially undergo polymerization through various mechanisms, contributing to the formation of functional polymers.

Cross-linking Agent for Specific Material Properties

There is a lack of specific information on the application of this compound as a cross-linking agent. In polymer chemistry, cross-linking agents are crucial for creating network structures that enhance the mechanical strength, thermal stability, and chemical resistance of materials. Aminoplastic resins, which are derived from the reaction of amino compounds with aldehydes, are a well-known class of cross-linking agents. Given its chemical structure, it is plausible that this compound could be modified or used in formulations to achieve cross-linking in certain polymer systems, although specific examples and research findings are not currently available.

Role as a Polymer Stabilizer

Detailed research on the role of this compound as a polymer stabilizer is not prevalent in the public domain. Polymer stabilizers are essential additives that prevent the degradation of polymers from environmental factors such as heat, light, and oxidation. Phenolic compounds, particularly sterically hindered phenols, are widely used as primary antioxidants to protect polymers from thermo-oxidative degradation. Aromatic amines are also known to function as antioxidants. The structure of this compound, containing both a phenolic hydroxyl group and a tertiary amine group, suggests a potential for antioxidant activity, which is a key characteristic of many polymer stabilizers.

Development of Specialty Chemicals

The application of aminomethylphenols in the development of specialty chemicals is an area of industrial importance. While specific data for this compound is limited, the general class of aminomethylphenols has been identified for its utility in formulations for lubricants, fuels, and as corrosion inhibitors.

Additives for Lubricants and Engine Oils

While there are no specific studies found detailing the use of this compound as a lubricant additive, the broader family of aminomethylphenols is known for this application. Amine-containing hindered phenols are recognized for their antioxidant properties in lubricating oils. These additives help to prevent the oxidative breakdown of the lubricant, thereby extending its service life and protecting engine components. The antioxidant capability of aminomethylphenols makes them suitable for use as additives in both lubricating and motor oils.

Corrosion Inhibitors

Stabilizers for Fuels

There is a lack of specific documentation regarding the use of this compound as a fuel stabilizer. Nevertheless, the antioxidant characteristics of the aminomethylphenol class of compounds make them suitable for use as stabilizers for automotive and rocket fuels. Fuel stability is crucial for ensuring proper engine performance and preventing the formation of harmful deposits. Antioxidants are added to fuels to prevent oxidative degradation, which can lead to the formation of gums and varnishes.

Biological Activity Mechanisms Focus on Molecular Interactions and Pathways

Molecular Target Interaction Studies

Detailed investigations into the interaction of 5-(Dimethylamino)-2-methylphenol with specific molecular targets such as enzymes and receptors have not been reported in the accessible scientific literature.

There is currently no available data from studies on the modulation of enzyme activity or the binding affinity of this compound to specific enzymes. Research into whether this compound acts as an inhibitor or activator of any enzyme, and the quantitative measures of its binding strength, remains to be conducted. A patent for benzamidine (B55565) derivatives as anti-coagulants mentions that these compounds can inhibit the enzyme factor Xa, a member of the trypsin-like serine protease class of enzymes. google.com However, this pertains to a broad class of compounds and not specifically to this compound.

Similarly, there is a lack of published studies detailing the interaction of this compound with any physiological receptors. Consequently, its potential role as an agonist or antagonist at various receptor sites is unknown.

Interactions with Biomolecules

The interaction of this compound with key biological macromolecules beyond enzymes and receptors, such as nucleic acids, has not been a subject of published research.

No studies have been found that investigate the interaction of this compound with DNA. Therefore, there is no data on spectroscopic changes such as hyperchromism, hypochromism, or bathochromic shifts that would indicate potential binding modes like intercalation or groove binding.

Computational Approaches in Biological Activity Prediction

Computational methods are valuable tools for predicting the biological activity of small molecules. However, specific computational studies on this compound are not present in the current body of scientific literature.

There are no published molecular docking studies that have specifically investigated the binding of this compound to any protein targets. Such studies would be instrumental in predicting its potential biological targets and understanding the structural basis of its activity, but this research has not yet been reported. While general molecular docking studies are common for drug discovery, for instance with novel thiazolo[4,5-b]pyridin-2-ones, no such specific data exists for the compound . mdpi.com

Prediction of Mechanism of Action (e.g., JNK1 Inhibitory Activity)

While direct experimental studies on the JNK1 inhibitory activity of this compound are not extensively available in the public domain, theoretical and computational studies on structurally analogous compounds provide significant insights into its potential mechanism of action. A notable example is the investigation of 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol , a Schiff base that shares core structural motifs with this compound. kmu.edu.trdergipark.org.trresearchgate.net

Computational studies, including molecular docking and density functional theory (DFT), have been employed to predict the interaction of this analog with JNK1. kmu.edu.trdergipark.org.tr These studies suggest that the compound has the potential to act as a JNK1 inhibitor. kmu.edu.trdergipark.org.trresearchgate.net The predicted inhibitory activity is rooted in the molecule's ability to fit within the ATP-binding pocket of the JNK1 enzyme, a common mechanism for kinase inhibitors.

The resistance of various cancer cells to chemotherapeutic agents has been linked to the activity of JNK1. kmu.edu.trdergipark.org.tr Therefore, the inhibition of JNK1 by pharmacological agents is considered a promising strategy to reverse chemoresistance. kmu.edu.trdergipark.org.tr Theoretical studies on the aforementioned Schiff base analog indicate its potential as such an agent. kmu.edu.trdergipark.org.trresearchgate.net

Structure-Activity Relationship (SAR) Studies via Electronic Properties (e.g., Electron Density Regions)

The structure-activity relationship (SAR) of phenolic compounds is intrinsically linked to their electronic properties. For this compound and its analogs, the distribution of electron density across the molecule is a key determinant of its biological interactions. kmu.edu.trdergipark.org.tr

Theoretical studies on the analog 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol have elucidated the importance of its electronic landscape. kmu.edu.trdergipark.org.tr Using DFT calculations, researchers have mapped the molecular electrostatic potential (MEP), which highlights regions of high and low electron density. kmu.edu.trdergipark.org.tr These regions are crucial for the formation of chemical bonds with biological targets like the JNK1 enzyme. kmu.edu.trdergipark.org.tr

Specifically, the high electron density regions, often associated with electronegative atoms like oxygen and nitrogen, are predicted to be responsible for key interactions within the JNK1 binding site. kmu.edu.trdergipark.org.tr The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) further informs the compound's reactivity and ability to participate in charge-transfer interactions, which are fundamental to its inhibitory potential. kmu.edu.trdergipark.org.tr A low band gap energy (EGAP), which is the difference between the LUMO and HOMO energies, suggests a higher reactivity of the compound in chemical reactions. kmu.edu.trdergipark.org.tr

Table 1: Calculated Electronic Properties of a Structural Analog

This table presents the calculated electronic properties for the analog compound, 2-((4-(dimethylamino)benzylidene)amino)-5-methylphenol, which provide insights into the potential reactivity and binding characteristics of structurally similar molecules.

| Property | Value | Significance |

| HOMO | - | Indicates the electron-donating ability of the molecule. |

| LUMO | - | Indicates the electron-accepting ability of the molecule. |

| Band Gap (EGAP) | Low | Suggests higher chemical reactivity. kmu.edu.trdergipark.org.tr |

Note: Specific numerical values for HOMO and LUMO were not provided in the source material, but the qualitative description of a low band gap energy was highlighted.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For 5-(Dimethylamino)-2-methylphenol, various chromatographic methods are utilized to monitor reactions, assess purity, and, in the context of its potential use in polymers, characterize macromolecular structures.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of chemical reactions. silicycle.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. msu.edu

Principle and Application: In a typical application, such as monitoring the synthesis of this compound, TLC operates on the principle of separation by polarity. khanacademy.org A small aliquot of the reaction mixture is spotted onto a stationary phase, typically a glass or aluminum plate coated with a thin layer of silica (B1680970) gel. silicycle.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). rochester.edu As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates. khanacademy.org

The separation is based on the relative affinity of each compound for the polar stationary phase and the less polar mobile phase. silicycle.com Since this compound contains a polar hydroxyl group and a basic dimethylamino group, it will have a strong interaction with the silica gel. Less polar compounds will travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds will travel shorter distances, yielding a lower Rf. By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of starting material and reaction mixture) on the same plate, a chemist can visually track the consumption of the reactant and the formation of the product. rochester.edu A new spot appearing over time indicates product formation, and the disappearance of the starting material spot signals the reaction's completion.

Solvent System Selection: The choice of the mobile phase is critical for achieving good separation. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. silicycle.com The polarity of the eluent can be fine-tuned by adjusting the ratio of the solvents to optimize the Rf values for clear separation.

Table 1: Illustrative TLC Mobile Phase Systems and Expected Rf Trends

| Mobile Phase Composition (v/v) | System Polarity | Expected Rf of this compound | Description |

| 90% Hexane / 10% Ethyl Acetate | Low | Low | In a low-polarity system, the polar analyte has a strong affinity for the stationary phase, resulting in minimal movement. |

| 70% Hexane / 30% Ethyl Acetate | Medium | Moderate | Increasing the polar component of the mobile phase increases the Rf value as the analyte spends more time in the mobile phase. |

| 50% Hexane / 50% Ethyl Acetate | High | High | In a higher polarity system, the analyte is more readily eluted from the stationary phase, causing it to travel further up the plate. |

Note: This table is illustrative. Actual Rf values must be determined experimentally.

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is an indispensable technique for analyzing polymers. windows.net If this compound were to be incorporated into a polymer chain, either as a monomer or as a modifying agent, GPC would be the primary method to characterize the resulting macromolecule's molecular weight and size distribution. ucsb.edumalvernpanalytical.com

Principle and Application: GPC separates molecules based on their hydrodynamic volume, or size in solution, rather than their molecular weight directly. ucsb.edu The stationary phase consists of a column packed with porous gel beads, typically made of highly cross-linked styrene-divinylbenzene. phenomenex.com When a polymer solution passes through the column, large polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, increasing their path length and causing them to elute later. windows.net

By calibrating the column with polymer standards of known molecular weights, a calibration curve of elution volume versus log(molecular weight) can be generated. This allows for the determination of the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of an unknown polymer sample. ucsb.edu The PDI is a measure of the breadth of the molecular weight distribution.

Experimental Considerations: The polymer must be fully soluble in the GPC mobile phase, with common solvents including tetrahydrofuran (B95107) (THF), chloroform, and dimethylformamide (DMF). windows.netmsesupplies.com The analysis is typically performed at a constant temperature to ensure the viscosity of the solvent remains stable. windows.net

Table 2: Key Polymer Characteristics Determined by GPC

| Parameter | Symbol | Description |

| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. |

| Weight-Average Molecular Weight | Mw | An average that accounts for the contribution of each molecule to the overall mass of the sample. It is always greater than or equal to Mn. |

| Polydispersity Index | PDI | The ratio of Mw to Mn. It provides an indication of the uniformity of the polymer chains; a PDI of 1.0 signifies a monodisperse sample. |

| Hydrodynamic Radius | Rh | The effective radius of the polymer molecule as it tumbles in solution, calculated using data from light scattering and viscometer detectors. malvernpanalytical.com |